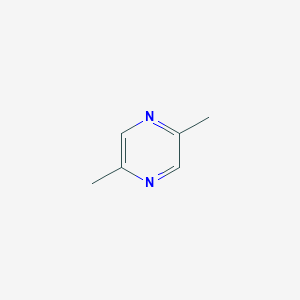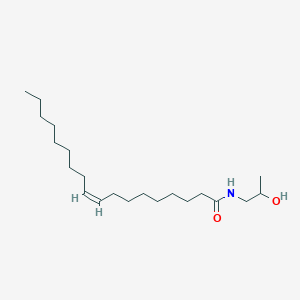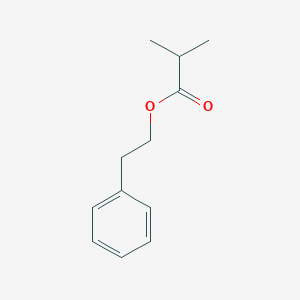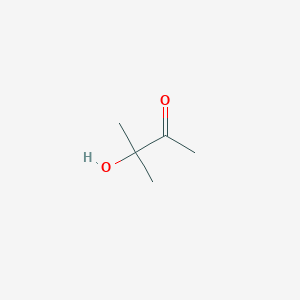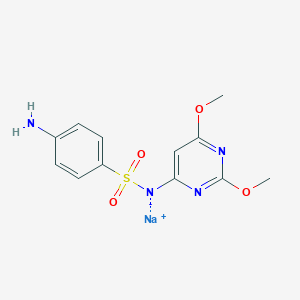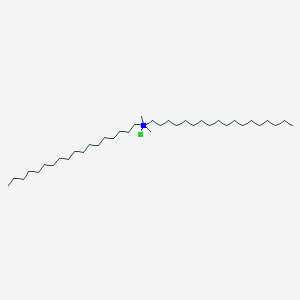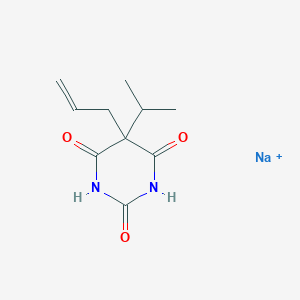
Sodium 5-allyl-5-isopropylbarbiturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-allyl-5-isopropylbarbiturate (AIB) is a barbiturate derivative that has been extensively studied for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 278.3 g/mol. AIB has been used in scientific research for its sedative and anesthetic properties, as well as for its ability to modulate neurotransmitter systems in the brain.
Mécanisme D'action
The exact mechanism of action of Sodium 5-allyl-5-isopropylbarbiturate is not fully understood, but it is thought to enhance the activity of GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for maintaining normal brain function. Sodium 5-allyl-5-isopropylbarbiturate has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and sedation.
Effets Biochimiques Et Physiologiques
Sodium 5-allyl-5-isopropylbarbiturate has a number of biochemical and physiological effects, including sedation, anesthesia, and modulation of neurotransmitter systems in the brain. It has been shown to have a rapid onset of action and a short duration of effect, making it useful for short-term sedation and anesthesia. Sodium 5-allyl-5-isopropylbarbiturate has also been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and sedation.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 5-allyl-5-isopropylbarbiturate has a number of advantages and limitations for lab experiments. Its rapid onset of action and short duration of effect make it useful for short-term sedation and anesthesia. However, its sedative properties may interfere with some experimental protocols. Additionally, Sodium 5-allyl-5-isopropylbarbiturate has been shown to enhance the activity of GABA receptors, which may complicate the interpretation of some experimental results.
Orientations Futures
There are a number of future directions for research on Sodium 5-allyl-5-isopropylbarbiturate. One area of interest is the development of new barbiturate derivatives that have improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the activity of Sodium 5-allyl-5-isopropylbarbiturate and other barbiturate derivatives. Finally, there is a need for further research on the potential therapeutic uses of Sodium 5-allyl-5-isopropylbarbiturate and other barbiturate derivatives, particularly in the area of sedation and anesthesia.
Méthodes De Synthèse
Sodium 5-allyl-5-isopropylbarbiturate can be synthesized by reacting 5-allyl-5-isopropylbarbituric acid with sodium hydroxide in water. The resulting sodium salt of Sodium 5-allyl-5-isopropylbarbiturate is then isolated and purified by recrystallization. The synthesis of Sodium 5-allyl-5-isopropylbarbiturate is well-established and has been reported in the literature.
Applications De Recherche Scientifique
Sodium 5-allyl-5-isopropylbarbiturate has been used in scientific research for its sedative and anesthetic properties. It has been shown to have a rapid onset of action and a short duration of effect, making it useful for short-term sedation and anesthesia. Sodium 5-allyl-5-isopropylbarbiturate has also been studied for its ability to modulate neurotransmitter systems in the brain, including the GABAergic system. It has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission.
Propriétés
Numéro CAS |
125-88-2 |
|---|---|
Nom du produit |
Sodium 5-allyl-5-isopropylbarbiturate |
Formule moléculaire |
C10H12N2Na2O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
sodium;5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O3.Na/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14;/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15);/q;+1 |
Clé InChI |
HLFOAHHCDKJHCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC=C.[Na+] |
SMILES canonique |
CC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Autres numéros CAS |
125-88-2 |
Numéros CAS associés |
77-02-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




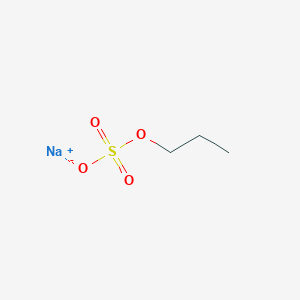
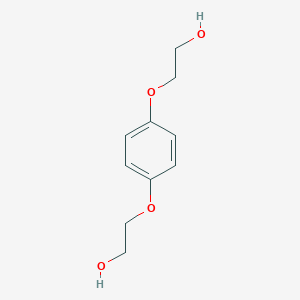
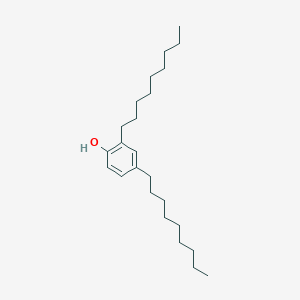
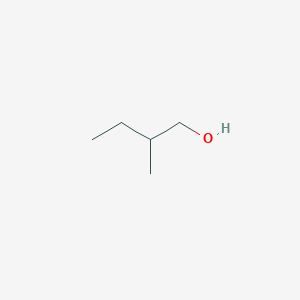
![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)

